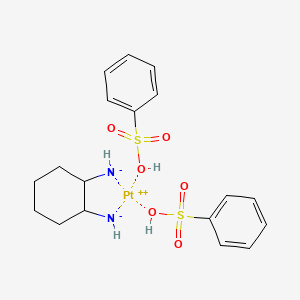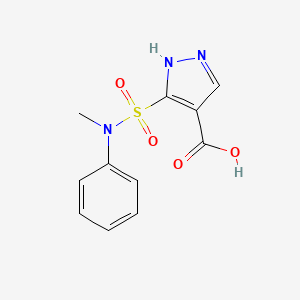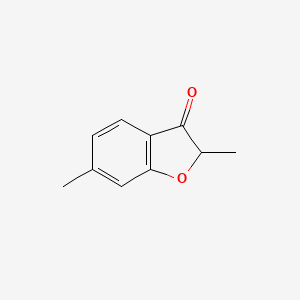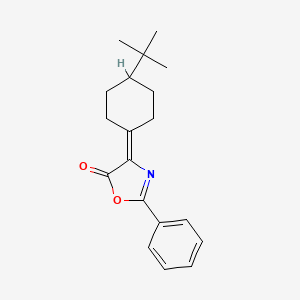
4-(4-tert-Butylcyclohexylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(tert-Butyl)cyclohexylidene)-2-phenyloxazol-5(4H)-one is a complex organic compound with a unique structure that combines a cyclohexylidene ring, a tert-butyl group, and an oxazol-5(4H)-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(tert-Butyl)cyclohexylidene)-2-phenyloxazol-5(4H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the cyclohexylidene ring: This can be achieved through the reaction of a suitable cyclohexanone derivative with a tert-butyl group under acidic conditions.
Introduction of the oxazol-5(4H)-one moiety: This step involves the cyclization of an appropriate precursor, such as a phenyl-substituted amide, under basic conditions to form the oxazol-5(4H)-one ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(tert-Butyl)cyclohexylidene)-2-phenyloxazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(4-(tert-Butyl)cyclohexylidene)-2-phenyloxazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 4-(4-(tert-Butyl)cyclohexylidene)-2-phenyloxazol-5(4H)-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound can act as an inhibitor of certain enzymes, affecting their activity and function.
Receptor binding: It may bind to specific receptors, modulating their signaling pathways.
Pathway modulation: The compound can influence various biochemical pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylcyclohexanol: A related compound with a similar cyclohexylidene structure but lacking the oxazol-5(4H)-one moiety.
4-tert-Butylcyclohexanone: Another similar compound that differs in the presence of a ketone group instead of the oxazol-5(4H)-one ring.
Uniqueness
4-(4-(tert-Butyl)cyclohexylidene)-2-phenyloxazol-5(4H)-one is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
93832-76-9 |
|---|---|
Fórmula molecular |
C19H23NO2 |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
4-(4-tert-butylcyclohexylidene)-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C19H23NO2/c1-19(2,3)15-11-9-13(10-12-15)16-18(21)22-17(20-16)14-7-5-4-6-8-14/h4-8,15H,9-12H2,1-3H3 |
Clave InChI |
FRSWCKBQPNEKAJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(=C2C(=O)OC(=N2)C3=CC=CC=C3)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3,4-Bis(4-methoxyphenyl)-1,2-oxazol-5-YL]-N-hexylacetamide](/img/structure/B12881858.png)
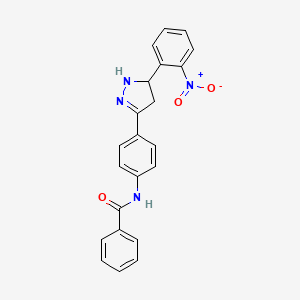
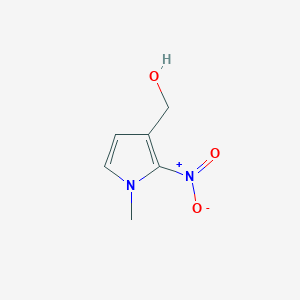
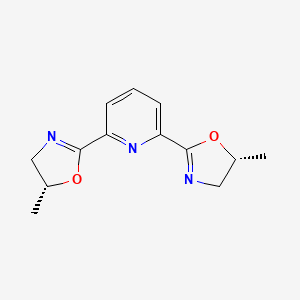
![2-(Difluoromethyl)-6-methoxybenzo[d]oxazole](/img/structure/B12881891.png)
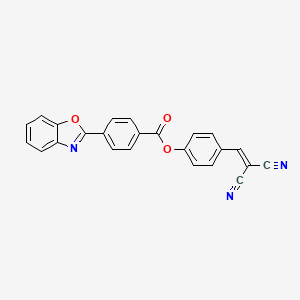

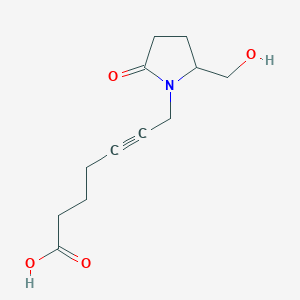
![3-Methylisoxazolo[5,4-b]pyridine-4,6-diol](/img/structure/B12881921.png)

